molecular formula C26H24FNO6 B11473138 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11473138
M. Wt: 465.5 g/mol
InChI Key: SZXWRYPPYMYYHP-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines a fluorobenzyl group, a hydroxy group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, while the hydroxy and trimethoxyphenyl groups may contribute to its overall biological activity. The exact pathways and targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1-(2-Fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4-dimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one
  • 1-(2-Fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,5-dimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Comparison: Compared to similar compounds, 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to the presence of three methoxy groups on the phenyl ring. This structural feature may influence its chemical reactivity, biological activity, and overall properties, making it distinct from other related compounds .

Properties

Molecular Formula

C26H24FNO6

Molecular Weight

465.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]indol-2-one

InChI

InChI=1S/C26H24FNO6/c1-32-22-12-17(13-23(33-2)24(22)34-3)21(29)14-26(31)18-9-5-7-11-20(18)28(25(26)30)15-16-8-4-6-10-19(16)27/h4-13,31H,14-15H2,1-3H3

InChI Key

SZXWRYPPYMYYHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)O

Origin of Product

United States

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